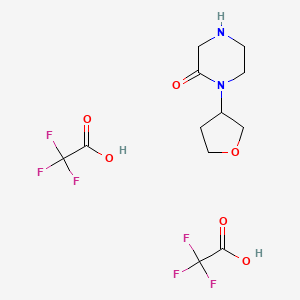

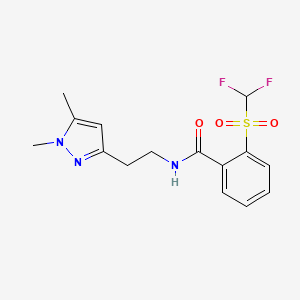

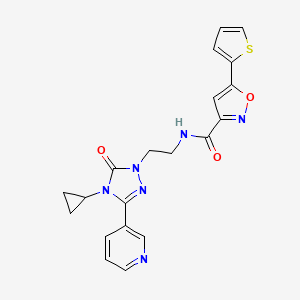

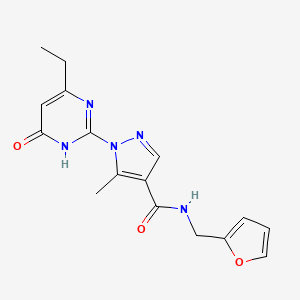

![molecular formula C12H21N3O2 B3008887 Tert-butyl 3-[(2-cyanoethyl)amino]pyrrolidine-1-carboxylate CAS No. 1510534-63-0](/img/structure/B3008887.png)

Tert-butyl 3-[(2-cyanoethyl)amino]pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

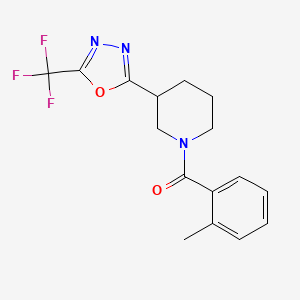

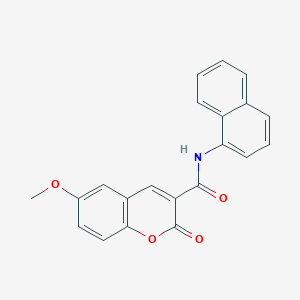

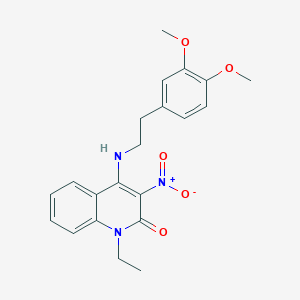

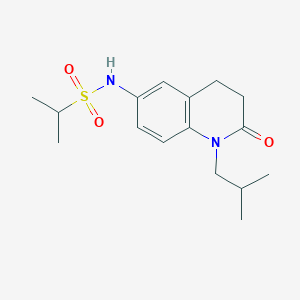

Tert-butyl 3-[(2-cyanoethyl)amino]pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. These compounds are characterized by a five-membered ring containing one nitrogen atom and are often used as intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and various starting materials. For instance, the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones has been reported, which also includes the in situ hydrolysis of tert-butyl esters . Another example is the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy, yielding chiral pyrrolidine with high yield and enantiomeric excess . These methods demonstrate the versatility and efficiency of modern synthetic approaches to pyrrolidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is often confirmed using spectroscopic methods such as NMR and IR spectroscopy, as well as X-ray crystallography. For example, the crystal and molecular structure of certain pyrrolidine derivatives has been characterized, revealing intramolecular hydrogen bonding and specific space group crystallization . These structural analyses are crucial for understanding the properties and potential reactivity of the compounds.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, which are essential for their transformation into more complex molecules. For instance, tert-butyl 4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate can react with maleic anhydride to form a Diels-Alder endo-adduct, and further reactions with electrophilic and nucleophilic reagents can be performed . Additionally, the reaction of tert-butyl esters with singlet oxygen can yield peroxidic intermediates that can couple with nucleophiles to produce substituted pyrroles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of tert-butyl groups can increase steric hindrance and affect the compound's reactivity . The thermal properties and stability can be studied using thermal analysis techniques, and the optical purity of chiral pyrrolidine derivatives can be assessed through enantioselective synthesis methods .

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

- Chung et al. (2005) discussed a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This method achieved over 95% yield and 94-99% ee (enantiomeric excess) for the production of chiral pyrrolidine (Chung et al., 2005).

Metabolic Pathways Exploration

- Research by Prakash et al. (2008) explored the metabolism of a prostaglandin E2 agonist with a tert-butyl moiety, revealing key insights into the oxidative pathways and metabolite formation (Prakash et al., 2008).

Structural and Molecular Analysis

- Studies by Çolak et al. (2021) focused on the synthesis and characterization of tert-butyl substituted compounds, employing X-ray crystallography and DFT analyses to understand the molecular structure and intramolecular interactions (Çolak et al., 2021).

Synthesis of Novel Compounds

- Sasaki et al. (2020) demonstrated an efficient method for synthesizing tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, highlighting its use in developing novel macrocyclic Tyk2 inhibitors (Sasaki et al., 2020).

Synthesis of Antibacterial Agents

- Bouzard et al. (1992) explored the synthesis and structure-activity relationships of fluoro-naphthyridine derivatives with tert-butyl and pyrrolidine components, focusing on their potential as antibacterial agents (Bouzard et al., 1992).

Antiinflammatory Applications

- Ikuta et al. (1987) synthesized a series of compounds including tert-butyl pyrrolidin-2-ones, showing potential as antiinflammatory and analgesic agents with reduced ulcerogenic effects (Ikuta et al., 1987).

Propiedades

IUPAC Name |

tert-butyl 3-(2-cyanoethylamino)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O2/c1-12(2,3)17-11(16)15-8-5-10(9-15)14-7-4-6-13/h10,14H,4-5,7-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYHDIQXIHCULS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NCCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Diethylamino)-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B3008805.png)

![2-[2-(4-methoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B3008812.png)

![2-[(2-Methoxyethyl)amino]-4-(3-methylphenyl)pyrimidine-5-carboxylic acid](/img/structure/B3008816.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B3008818.png)

![3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B3008820.png)